6-Methoxy-2-thionaphthol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxynaphthalene-2-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-12-10-4-2-9-7-11(13)5-3-8(9)6-10/h2-7,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSIEWDCUOZTDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies Toward 6 Methoxy 2 Thionaphthol
De Novo Synthetic Routes to Naphthalene (B1677914) Thiols
The direct synthesis of naphthalene thiols, or thionaphthols, from basic starting materials is a critical aspect of obtaining the target compound. These methods often involve the introduction of a sulfur-containing functional group that can be subsequently converted to a thiol.
Strategies from Sulfonic Acid Derivatives
A classical and effective method for the preparation of aromatic thiols involves the reduction of the corresponding sulfonic acid derivatives. Naphthalenesulfonic acids can be synthesized by the sulfonation of naphthalene. smolecule.com The sulfonation of naphthalene with oleum (B3057394) can lead to a mixture of isomers, and the reaction conditions can be tuned to favor the formation of the desired isomer. google.com For instance, the sulfonation of naphthalene with gaseous sulfur trioxide can produce naphthalenesulfonic acids, which can then be isomerized to the desired beta-naphthalenesulfonic acid. google.com
Once the naphthalenesulfonic acid is obtained, it can be converted to a sulfonyl chloride. This intermediate can then be reduced to the corresponding thionaphthol. A common procedure involves the Sandmeyer reaction on a naphthylamine sulfonic acid to yield a chloronaphthalenesulfonate, which is subsequently reduced to the thionaphthol. ias.ac.in For example, 1-naphthylamine-8-sulphonic acid (peri-acid) can be converted to 8-chloro-l-thionaphthol. ias.ac.in Similarly, sodium 2-naphthylamine-1-sulphonate (the salt of Tobias acid) can be used to synthesize 2-chloro-1-thionaphthol. ias.ac.in The reduction of the intermediate sulfonyl chloride is a key step in obtaining the thiol.
The classic caustic fusion of sulfonic acid salts has also been employed for preparing naphthols and their derivatives, which can be precursors to thiols. orgsyn.org
Direct Thiolation Approaches
Direct thiolation methods offer a more streamlined approach to introducing a thiol group onto an aromatic ring, potentially reducing the number of synthetic steps. These methods often utilize transition metal catalysis to facilitate the C-H activation and subsequent C-S bond formation.
Recent advancements have demonstrated copper-mediated C-H thiolation reactions. acs.org For instance, a copper-mediated ortho C(sp²)–H thiolation of benzylamines has been developed using a transient directing group strategy. acs.org While this specific example is for benzylamines, the underlying principles could potentially be adapted for naphthalene systems. Another approach involves a photoredox copper-catalyzed three-component fluoroalkylation−thiolation of olefins, showcasing the versatility of copper catalysis in forming C-S bonds. cas.cn
Nickel-catalyzed migratory hydrothiolation of alkenes and alkynes with thiols represents another modern approach. d-nb.info This method allows for the direct use of thiols and offers predictable and switchable regioselectivity. d-nb.info The development of odorless thiols, such as p-dodecylbenzenethiol, has also been explored to improve handling and safety in thiolation reactions. researchgate.net
Furthermore, methods for the thiolation of diazoacetyl or bromoacetyl derivatives of naphthalene using elemental sulfur in the presence of triethylamine (B128534) have been reported. tandfonline.com This approach leads to the formation of dithiocarboxylate anions which can be subsequently alkylated. tandfonline.com
Introduction of Methoxy (B1213986) Functionality to Naphthalene Systems
The methoxy group is a key substituent in the target molecule, and its introduction onto the naphthalene ring can be achieved through several reliable methods.
Methylation of Hydroxynaphthalenes
One of the most common and straightforward methods for introducing a methoxy group is through the methylation of a hydroxyl group. wikipedia.org In the context of synthesizing 6-Methoxy-2-thionaphthol, this would typically involve the methylation of a dihydroxynaphthalene or a hydroxynaphthalene precursor.
The methylation of 2-naphthol (B1666908) is a well-established reaction. iitm.ac.in Conventional methods often use dimethylsulphate and alkali or a methyl halide with sodium hydroxide (B78521). iitm.ac.in However, these reagents can be toxic and corrosive. iitm.ac.in Vapour phase O-methylation of 2-naphthol over solid base catalysts, such as alkali-loaded silica, has been developed as a more environmentally friendly alternative, showing high conversion and selectivity for 2-methoxynaphthalene. iitm.ac.inresearchgate.net The activity of these catalysts generally increases with the basicity of the alkali metal (Cs > K > Na > Li). researchgate.net
The synthesis of 6-bromo-2-methoxynaphthalene, an important intermediate, often involves the methylation of 6-bromo-2-naphthol. google.com This reaction can be carried out using methyl bromide in a suitable solvent like butanol. google.com
Conversion of 6-Methoxy-2-naphthol (B1581671) to this compound
The final step in the synthesis is the conversion of the hydroxyl group of 6-methoxy-2-naphthol to a thiol group. 6-Methoxy-2-naphthol itself can be prepared from 6-bromo-2-methoxynaphthalene via a Grignard reaction followed by oxidation. orgsyn.org
A common method for the conversion of phenols and naphthols to their corresponding thiols is the Newman-Kwart rearrangement. This reaction involves the O- to S-aryl migration of a thiocarbamate. The process typically involves reacting the naphthol with a dialkylthiocarbamoyl chloride to form an O-aryl thiocarbamate. This intermediate is then heated to induce the rearrangement to an S-aryl thiocarbamate. Finally, hydrolysis of the S-aryl thiocarbamate yields the desired thionaphthol.
While direct search results for the specific conversion of 6-methoxy-2-naphthol to this compound are limited, the Newman-Kwart rearrangement is a general and widely used method for this type of transformation.
Below is a table summarizing the synthetic strategies discussed:
| Synthetic Goal | Methodology | Key Reagents/Catalysts | Intermediate(s) |
| Naphthalene Thiol Synthesis | Reduction of Sulfonic Acid Derivatives | Oleum, Gaseous SO₃, Cuprous Chloride | Naphthalenesulfonic acid, Naphthalenesulfonyl chloride |
| Naphthalene Thiol Synthesis | Direct Thiolation | Copper, Nickel catalysts, Elemental Sulfur | - |
| Methoxy Group Introduction | Methylation of Hydroxynaphthalenes | Dimethylsulphate, Methyl Halide, Solid Base Catalysts | 2-Methoxynaphthalene, 6-Bromo-2-methoxynaphthalene |
| Methoxy Group Introduction | Acylation and Modification | Zeolite Catalysts (HY, Beta), Acetic Anhydride | 2-Acetyl-6-methoxynaphthalene |
| Naphthol to Thionaphthol Conversion | Newman-Kwart Rearrangement | Dialkylthiocarbamoyl chloride | O-Aryl thiocarbamate, S-Aryl thiocarbamate |
Mechanistic Considerations for Hydroxyl-Thiol Interconversion
The transformation of a phenolic hydroxyl group, such as that in 6-methoxy-2-naphthol, to a thiol group is most prominently achieved via the Newman-Kwart rearrangement (NKR). thieme-connect.comwikipedia.org This reaction is a cornerstone in the synthesis of thiophenols from phenols and involves the thermal, intramolecular migration of an aryl group from a phenolic oxygen to the sulfur of a thiocarbamate functional group. wikipedia.orgorganic-chemistry.org
Formation of an O-Aryl Thiocarbamate : The starting phenol (B47542) (6-methoxy-2-naphthol) is reacted with a dialkylthiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) to form the corresponding O-aryl thiocarbamate. thieme-connect.comorganic-chemistry.org
Thermal Rearrangement : The O-aryl thiocarbamate undergoes the key Newman-Kwart rearrangement upon heating to yield the isomeric S-aryl thiocarbamate. wikipedia.org
Hydrolysis : The resulting S-aryl thiocarbamate is hydrolyzed to afford the target thiophenol, this compound. organic-chemistry.org
The mechanism of the NKR itself is an intramolecular aromatic nucleophilic substitution. organic-chemistry.org It is generally accepted to proceed through a concerted, four-membered cyclic transition state. wikipedia.org The primary driving force for this rearrangement is the significant thermodynamic advantage of forming a stable carbon-oxygen double bond (in the S-aryl thiocarbamate product) at the expense of a carbon-sulfur double bond (in the O-aryl thiocarbamate reactant). organic-chemistry.org
Kinetic studies have confirmed that the reaction follows first-order kinetics, which is consistent with an intramolecular process. organic-chemistry.org The electronic nature of the aromatic ring plays a crucial role; electron-withdrawing groups on the aryl ring accelerate the reaction by lowering the electron density of the ring, thereby facilitating the nucleophilic attack of the sulfur atom. organic-chemistry.org Conversely, electron-donating groups, such as the methoxy group in the target compound's precursor, would be expected to slow the reaction rate compared to unsubstituted analogues.
Recent advancements have introduced milder, catalytic versions of the NKR that avoid the high temperatures (200-300 °C) typically required for the thermal process. These include methods mediated by photoredox catalysis or iron(II)/persulfate systems, which can proceed at ambient or moderately elevated temperatures (45-85 °C). wikipedia.orgnih.govacs.org These catalytic variants operate through different mechanisms, often involving radical cation intermediates, but achieve the same fundamental O-to-S aryl migration. nih.gov
Proposed Synthetic Strategies for Functional Group Transformation
Two primary strategies can be proposed for the synthesis of this compound from its naphthol precursor.
Strategy 1: The Newman-Kwart Rearrangement Pathway
This is the most established, three-step route.
Step 1: Synthesis of O-(6-methoxynaphthalen-2-yl) dimethylcarbamothioate. 6-methoxy-2-naphthol is deprotonated with a suitable base (e.g., sodium hydride) and subsequently reacted with N,N-dimethylthiocarbamoyl chloride in an aprotic solvent like DMF. thieme-connect.com
Step 2: Synthesis of S-(6-methoxynaphthalen-2-yl) dimethylcarbamothioate. The O-aryl thiocarbamate intermediate is heated in a high-boiling point solvent (e.g., diphenyl ether) or under solvent-free conditions to induce the Newman-Kwart rearrangement. researchgate.net Catalytic methods using iron(II) salts can significantly lower the required temperature. nih.govacs.org
Step 3: Synthesis of this compound. The S-aryl thiocarbamate product is hydrolyzed using a strong base, such as potassium hydroxide in methanol (B129727) or aqueous solution, to yield the final this compound. organic-chemistry.org
| Step | Intermediate/Product | Proposed Reagents | Typical Conditions | Reference |
|---|---|---|---|---|
| 1 | O-(6-methoxynaphthalen-2-yl) dimethylcarbamothioate | 6-methoxy-2-naphthol, NaH, N,N-dimethylthiocarbamoyl chloride | DMF, 0 °C to RT | thieme-connect.com |
| 2 | S-(6-methoxynaphthalen-2-yl) dimethylcarbamothioate | (Thermal) Heat | Neat or diphenyl ether, 200-300 °C | wikipedia.org |
| (Catalytic) Mohr's salt, (NH4)2S2O8 | CH3CN/H2O, 45-85 °C | nih.govacs.org | ||
| 3 | This compound | KOH | Methanol or Ethanol/Water, reflux | organic-chemistry.org |
Strategy 2: Direct Catalytic C-H Thiolation
A more modern approach involves the direct functionalization of a C-H bond on the naphthalene ring system, bypassing the multi-step NKR sequence. For instance, a regioselective thiolation of an electron-rich arene like 2-naphthol can be achieved. acs.orgrsc.org
This could potentially be a one-pot reaction where 6-methoxy-2-naphthol is reacted directly with a thiolating agent in the presence of a catalyst. For example, visible-light-induced, metal-free cross-coupling reactions between phenols and thiophenols have been reported, though this would install a sulfide (B99878), not a free thiol. acs.org A more direct method could involve reacting 6-methoxy-2-naphthol with a source of sulfur under catalytic conditions, although this is a less developed area. A convenient approach for the synthesis of unsymmetrical diaryl sulfides has been demonstrated by reacting sulfonyl hydrazides with β-naphthol in a recyclable ionic liquid, which could be adapted. rsc.org
Advanced Synthetic Strategies and Green Chemistry Principles
The synthesis of this compound can be significantly improved by incorporating advanced strategies and adhering to the principles of green chemistry.
Advanced Synthetic Strategies:
Catalytic Newman-Kwart Rearrangement: As mentioned, the use of catalysts like iron(II) salts or photoredox systems represents a major advancement over the classical thermal NKR. wikipedia.orgnih.gov An iron(II)/persulfate system has been shown to successfully mediate the rearrangement of O-naphthyl carbamothioates to their S-isomers in high yield (84-85%) at moderate temperatures. nih.govacs.org This avoids the energy-intensive conditions and potential side reactions associated with high-temperature pyrolysis.
Direct C-H Functionalization: The development of catalytic C-H thiolation methods is at the forefront of synthetic strategy. acs.orgbeilstein-journals.org These reactions offer superior atom and step economy by avoiding the need for pre-functionalized starting materials and the protection/deprotection steps inherent to the NKR pathway. While direct conversion to the thiol is challenging, these methods provide efficient routes to sulfide intermediates.
Application of Green Chemistry Principles:
The synthesis can be evaluated against the 12 Principles of Green Chemistry to identify more sustainable routes. acs.orgrsc.orgacs.org
| Principle | Application to Synthesis of this compound | Reference |
|---|---|---|
| 2. Atom Economy | Direct C-H thiolation strategies offer higher atom economy than the multi-step NKR pathway, which generates waste from the carbamoyl (B1232498) protecting group. | acs.org |
| 5. Safer Solvents & Auxiliaries | The iron-catalyzed NKR uses aqueous acetonitrile, a greener alternative to high-boiling aromatic solvents like diphenyl ether. nih.gov Using recyclable ionic liquids as reaction media is another sustainable option. rsc.org | nih.govrsc.org |
| 6. Design for Energy Efficiency | Photocatalytic and iron-catalyzed NKR methods operate at ambient or moderate temperatures, drastically reducing the energy input compared to the traditional thermal reaction (200-300 °C). wikipedia.orgnih.gov Visible light is a renewable energy source. acs.orgnih.gov | wikipedia.orgnih.govacs.orgnih.gov |
| 9. Catalysis | Using catalytic reagents (e.g., iron salts, photocatalysts) is inherently superior to stoichiometric reagents. The catalytic NKR methods are prime examples. | nih.govbeilstein-journals.org |
| 10. Design for Degradation | The choice of reagents and solvents should favor those that are biodegradable and do not persist in the environment. Water is an ideal green byproduct. acs.orgnih.gov | acs.orgnih.gov |
By leveraging catalytic advancements of the Newman-Kwart rearrangement or developing direct C-H functionalization routes, the synthesis of this compound can be achieved more efficiently and sustainably than through purely classical methods.
Advanced Spectroscopic Characterization of 6 Methoxy 2 Thionaphthol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR Spectroscopic AnalysisA ¹H NMR spectrum would reveal the chemical environment of each proton. This would include:
Chemical Shifts (δ): The position of each signal, indicating the electronic environment of the protons. The aromatic protons would appear in a specific region, as would the methoxy (B1213986) and thiol protons.
Multiplicity: The splitting pattern of each signal (e.g., singlet, doublet, triplet), which indicates the number of neighboring protons.
Coupling Constants (J): The distance between the peaks in a multiplet, providing information about the connectivity of the protons.
A data table summarizing these findings would be constructed.
Carbon-13 (¹³C) NMR Spectroscopic AnalysisA ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The analysis would focus on:
Chemical Shifts (δ): The position of each carbon signal. The carbons of the naphthalene (B1677914) ring, the methoxy group, and the carbon bearing the thiol group would each have characteristic chemical shifts.
A corresponding data table would list the chemical shift for each carbon atom.
Two-Dimensional NMR Techniques for Structural ElucidationTo unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, various 2D NMR experiments would be necessary. These could include:
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded carbon and proton atoms.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact molecular weight of a compound and offers insights into its structural components through fragmentation analysis.
Fragmentation Pattern AnalysisIn a mass spectrometer, the molecule is ionized and then breaks apart into characteristic fragments. The analysis would involve:
Molecular Ion Peak (M+): This peak would confirm the molecular weight of 6-Methoxy-2-thionaphthol.
Fragment Ions: The masses of the smaller fragments would provide clues about the different parts of the molecule, such as the loss of the methoxy group or the thiol group.
A data table would list the mass-to-charge ratio (m/z) of the significant fragments and their proposed structures.
Isotopic Abundance ProfilingThe presence of sulfur in this compound would result in a characteristic isotopic pattern in the mass spectrum. Specifically, the presence of the ³⁴S isotope would lead to a small peak at M+2. The analysis would involve:
Measurement of Isotopic Peaks: The relative intensities of the M, M+1, and M+2 peaks would be measured.
Comparison with Theoretical Values: The experimental isotopic pattern would be compared to the theoretical pattern for the chemical formula C₁₁H₁₀OS to confirm the elemental composition.
A data table would present the observed and theoretical isotopic abundances.
Without access to experimentally obtained spectra for this compound, a scientifically rigorous and detailed article on its advanced spectroscopic characterization cannot be generated.
Reactivity and Mechanistic Investigations of 6 Methoxy 2 Thionaphthol
Radical Chemistry of Aryl Thiols
Aryl thiols, including 6-methoxy-2-thionaphthol, are known to engage in radical chemistry, primarily through the formation of thiyl radicals. These radicals are key intermediates in various chemical and biological processes.
The generation of the 6-methoxy-2-naphthylthiyl radical can be achieved through the homolytic cleavage of the S-H bond of this compound. This process is often initiated by photolysis or by reaction with other radical species. One common method involves laser flash photolysis, where a short pulse of light provides the energy to break the S-H bond.
Once generated, these transient thiyl radicals can be detected and characterized using techniques such as time-resolved electron spin resonance (ESR) spectroscopy. ESR spectroscopy provides information about the electronic structure and environment of the unpaired electron in the radical. The coupling of two thiyl radicals can lead to the formation of a disulfide. scispace.com This process is a key step in many oxidative reactions involving thiols. scispace.com
The absorption of ultraviolet light by this compound can lead to its photodissociation. The primary pathway for this process is the cleavage of the relatively weak S-H bond, resulting in the formation of a 6-methoxy-2-naphthylthiyl radical and a hydrogen atom. The energy required for this dissociation is related to the S-H bond dissociation energy (BDE). The efficiency and dynamics of this photodissociation can be influenced by factors such as the excitation wavelength and the solvent environment.
Electron Transfer Processes in Thionaphthols
Thionaphthols can undergo electron transfer reactions to form radical cations, which are important intermediates in their electrochemical and chemical oxidation.
The one-electron oxidation of this compound leads to the formation of its corresponding radical cation. This process can be initiated electrochemically or by using chemical oxidants. The ease of this oxidation is influenced by the electron-donating methoxy (B1213986) group on the naphthyl ring system, which helps to stabilize the resulting positive charge. The formation of the radical cation is a key step in understanding the oxidative chemistry of this compound.
The solvent environment can play a significant role in the electron transfer processes of thionaphthols. The stability of the formed radical cation can be influenced by the polarity and coordinating ability of the solvent. Polar solvents can stabilize the charged species, thereby facilitating the electron transfer process. The kinetics and thermodynamics of electron transfer reactions involving this compound are thus dependent on the reaction medium.
Oxidation Reactions to Disulfides and Other Sulfur Oxides
The oxidation of thiols is a fundamental reaction in sulfur chemistry. For aryl thiols like this compound, this typically leads to the formation of a disulfide as the primary product. mdpi.com
The oxidation of this compound to bis(6-methoxy-2-naphthyl) disulfide can be accomplished using a variety of oxidizing agents. Aryl thiols are generally easier to oxidize than their aliphatic counterparts and can sometimes be oxidized simply by exposure to air (aerobic oxidation). mdpi.com Common laboratory oxidants include hydrogen peroxide, iodine, and metal catalysts. mdpi.comnih.gov For instance, gold nanoparticles supported on ceria have been shown to be effective catalysts for the aerobic oxidation of thiols to disulfides. scispace.com The reaction proceeds through the formation of thiyl radicals which then couple to form the disulfide bond. scispace.com
Under harsher oxidizing conditions or with specific reagents, further oxidation of the disulfide can occur, leading to the formation of other sulfur oxides such as thiolsulfinates (RS(O)SR) and thiolsulfonates (RS(O)₂SR). mdpi.com The initial oxidation of a thiol often produces an unstable sulfenic acid (RSOH), which can then react with another thiol molecule to form the disulfide or be further oxidized to sulfinic (-SO₂H) and sulfonic (-SO₃H) acids. nih.gov The choice of oxidant and reaction conditions is crucial to control the extent of oxidation and selectively obtain the desired product. mdpi.com For example, iodine is less likely to cause over-oxidation beyond the disulfide stage. mdpi.com
Table 1: Common Oxidation Reactions of Aryl Thiols
| Reactant | Oxidizing Agent/Catalyst | Primary Product | Potential Over-oxidation Products |
|---|---|---|---|
| Aryl Thiol (ArSH) | Air (O₂), Metal Catalysts (e.g., Au/CeO₂) | Diaryl Disulfide (ArSSAr) | Sulfenic Acid (ArSOH), Sulfinic Acid (ArSO₂H), Sulfonic Acid (ArSO₃H) |
| Aryl Thiol (ArSH) | Hydrogen Peroxide (H₂O₂) | Diaryl Disulfide (ArSSAr) | Sulfenic Acid (ArSOH), Sulfinic Acid (ArSO₂H), Sulfonic Acid (ArSO₃H) |
| Aryl Thiol (ArSH) | Iodine (I₂) | Diaryl Disulfide (ArSSAr) | Generally minimal over-oxidation |
| Diaryl Disulfide (ArSSAr) | Hydrogen Peroxide (H₂O₂), Catalyst | Thiolsulfinate (ArS(O)SAr) | Thiolsulfonate (ArS(O)₂SAr) |
Oxidative Dimerization Mechanisms
The thiol group of this compound is susceptible to oxidation, most commonly leading to the formation of a disulfide dimer, bis(6-methoxy-2-naphthyl) disulfide. This oxidative coupling is a characteristic reaction of thiols.
The mechanism for the dimerization of thiols generally involves the formation of a thiyl radical (RS•) as a key intermediate. This can be achieved through a single electron transfer (SET) from the thiol to an oxidizing agent. The resulting thiyl radicals then couple to form the disulfide bond (RSSR). While specific studies on this compound are not extensively detailed in the literature, the general mechanism is well-established. However, studies on the oxidative dimerization of 2-thionaphthol suggest that the reaction can be challenging, potentially due to steric hindrance from the bulky naphthyl group, which can impede the coupling of the corresponding thiyl radicals researchgate.net. The dimerization of structurally related hydroxyquinolines has also been proposed to proceed through a radical mechanism initiated by an SET process cardiff.ac.uk.
researchgate.net| Oxidizing System | General Applicability for Thiols | Mechanistic Insight | Reference |
|---|---|---|---|
| Metal Catalysts (e.g., Al-MMT) | Effective for a wide range of alkyl and aryl thiols. | Lewis acid catalysis can activate the thiol functionality towards dimerization via electron transfer. | |
| Oxygen/Air | Commonly used, often with catalysts or initiators. | Can participate in the formation of sulfur radicals. |
Control of Selective Oxidation
A significant challenge in the oxidation of thiols is controlling the reaction to selectively yield the disulfide without over-oxidation to other sulfur species like sulfoxides, sulfones, or sulfonic acids researchgate.net. The choice of oxidant, catalyst, and reaction conditions is paramount to achieving high selectivity.
For instance, selective oxidation can be achieved by using mild oxidizing agents that are just potent enough to facilitate disulfide formation but not to further oxidize the sulfur atom. The use of manganese dioxide (MnO₂) has been reported for the selective oxidation of a related compound, 6-methoxy-2-naphthyl methanol (B129727), to the corresponding aldehyde, demonstrating that controlled oxidation on this molecular framework is feasible oriprobe.com. For thiols, preventing over-oxidation often involves careful control of stoichiometry, temperature, and reaction time. The reaction medium can also play a crucial role; for example, certain solvents may favor the desired dimerization pathway over others researchgate.net.
researchgate.net| Factor | Influence on Selectivity | Example/Rationale | Reference |
|---|---|---|---|
| Oxidant Strength | Stronger oxidants (e.g., permanganates) increase the risk of over-oxidation. Milder reagents are preferred for disulfide synthesis. | The goal is to avoid oxidation beyond the disulfide state to sulfoxides or sulfones. | |
| Reaction Temperature | Higher temperatures can provide the activation energy for over-oxidation pathways. | Lower temperatures generally favor the kinetic product, which is often the disulfide. |
Electrophilic and Nucleophilic Reactions of the Naphthalene (B1677914) Ring
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the directing effects of the two activating substituents: the methoxy group (-OCH₃) at the C6 position and the thiol group (-SH) at the C2 position. Both -OCH₃ and -SH are ortho-, para-directors, meaning they activate the positions ortho and para to themselves and direct incoming electrophiles to these sites masterorganicchemistry.com.
The combined influence of these two groups strongly dictates the regioselectivity of the substitution:
The thiol group at C2 directs to the C1 and C3 positions.
The methoxy group at C6 directs to the C5 and C7 positions.
Research on the Friedel-Crafts acetylation of the closely related 6-ethyl-2-methoxynaphthalene demonstrated that substitution occurs selectively at the C1 position dss.go.th. This strong precedent suggests that the position adjacent to the sulfur-bearing carbon (C1) is the most nucleophilic and sterically accessible site. The powerful activating effect of the ortho-thiol group, combined with the activating influence of the methoxy group on the same ring system, makes the C1 position the most probable site for electrophilic attack. Similarly, iodoarylation of a 2-thionaphthol derivative proceeds at the most activated position on the ring acs.org.
masterorganicchemistry.comdss.go.th| Position | Relation to -SH (C2) | Relation to -OCH₃ (C6) | Predicted Reactivity | Reference |
|---|---|---|---|---|
| C1 | ortho (activated) | meta | Highly Favored . Strong activation from adjacent -SH group. | |
| C3 | ortho (activated) | meta | Possible, but likely less favored than C1 due to steric factors or subtle electronic differences. |
Nucleophilic Substitution at Sulfur
The thiol group of this compound is acidic and can be deprotonated by a base to form the corresponding thiolate anion. This thiolate is a potent nucleophile. The most common reaction involving the sulfur atom is therefore not substitution at a neutral sulfur, but rather the reaction of the nucleophilic thiolate with an electrophile. This process, known as S-alkylation or S-acylation, results in the formation of a new bond at the sulfur atom.
For example, thionaphthols can readily participate in PTSA-catalyzed reactions with alcohols to form thioethers acs.org. This transformation involves the nucleophilic attack of the sulfur atom on a carbocation or a protonated alcohol. Similarly, thiols can react with electrophilic cyanating reagents to form thiocyanates epfl.ch.
acs.org| Reaction Type | Electrophile | Product | General Principle | Reference |
|---|---|---|---|---|
| S-Alkylation | Alkyl Halides (e.g., R-Br) | Thioether (Ar-S-R) | The thiolate anion acts as a nucleophile in a classic Sₙ2 reaction. | |
| Michael Addition | α,β-Unsaturated Carbonyls | Thioether Adduct | The soft sulfur nucleophile adds to the β-carbon of the conjugated system. |
Computational and Theoretical Studies on 6 Methoxy 2 Thionaphthol and Analogues
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods, rooted in solving the Schrödinger equation, provide insights into the distribution of electrons and the energies of different electronic states.
Ground State Properties and Molecular Orbitals
In its ground state, the electronic structure of a molecule dictates many of its fundamental chemical and physical properties. Computational methods can determine these properties with a high degree of accuracy. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
For the parent naphthalene (B1677914) system, DFT calculations have been used to determine the HOMO-LUMO gap. For instance, one study calculated the HOMO-LUMO gap of naphthalene to be approximately 4.75 eV using the DFT/aug-cc-pVQZ basis set samipubco.com. The introduction of substituents like the methoxy (B1213986) (-OCH3) and thiol (-SH) groups on the naphthalene ring is expected to significantly alter the energies of these frontier orbitals. The methoxy group, being an electron-donating group, would likely raise the energy of the HOMO, while the thiol group can also participate in the π-conjugated system. This generally leads to a smaller HOMO-LUMO gap, suggesting increased reactivity compared to the unsubstituted naphthalene.
Table 1: Illustrative Frontier Orbital Energies of Naphthalene (Note: This data is for the parent compound, naphthalene, and serves as a baseline for understanding the effects of substitution.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.13 |
| LUMO | -1.38 |
| HOMO-LUMO Gap | 4.75 |
| Data sourced from DFT/aug-cc-pVQZ calculations on naphthalene. samipubco.com |
Excited States and Electronic Transitions
Upon absorption of light, a molecule can be promoted from its ground state to an excited state. This process involves the transition of an electron from an occupied molecular orbital to an unoccupied one. Understanding these excited states is crucial for predicting a molecule's photochemical behavior and interpreting its electronic absorption spectra.
For naphthalenic systems, electronic excitation often involves the promotion of an electron from a π orbital to a π* anti-bonding orbital (a π→π* transition). The energies of these transitions determine the wavelengths of light the molecule will absorb. Computational methods can calculate the energies of various excited states and the probabilities of transitions to these states (oscillator strengths). The introduction of substituents like the methoxy and thiol groups can cause shifts in the absorption maxima. Electron-donating groups typically lead to a red-shift (a shift to longer wavelengths) in the absorption spectrum due to the destabilization of the ground state and stabilization of the excited state, effectively lowering the energy gap for electronic transitions.
Density Functional Theory (DFT) for Geometries and Energies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.
Geometry Optimization and Conformational Analysis
A critical first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For a molecule with flexible groups, such as the methoxy and thiol groups in 6-Methoxy-2-thionaphthol, conformational analysis is also essential. This involves exploring different rotational orientations (conformers) of these groups to identify the global minimum energy structure as well as other low-energy conformers that may be populated at room temperature. For instance, the orientation of the thiol hydrogen and the methyl group of the methoxy substituent relative to the naphthalene ring would be key parameters to investigate. Studies on similar bicyclic systems have shown that even subtle conformational changes can have significant impacts on the molecule's properties biomedres.us.
Reaction Energetics and Transition State Mapping
DFT is a powerful tool for studying chemical reactions. It can be used to calculate the energies of reactants, products, and intermediates, allowing for the determination of reaction enthalpies and Gibbs free energies. Furthermore, DFT can be used to locate transition state structures, which are the energy maxima along a reaction pathway. The energy of the transition state relative to the reactants gives the activation energy, a critical parameter for understanding reaction kinetics. For this compound, DFT could be employed to study reactions such as deprotonation of the thiol group, oxidation, or electrophilic substitution on the aromatic ring.
Time-Dependent DFT (TDDFT) for Spectroscopic Predictions
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that is used to study the properties of molecules in their excited states. It is a widely used method for predicting electronic absorption spectra (UV-Vis spectra). TDDFT calculates the excitation energies corresponding to electronic transitions from the ground state to various excited states. These calculated excitation energies can then be correlated with the absorption bands observed experimentally.
For a molecule like this compound, TDDFT calculations would predict the wavelengths of maximum absorption (λmax) and the intensities of these absorptions (oscillator strengths). These calculations can help in assigning the electronic transitions responsible for the observed spectral features. For example, TDDFT can distinguish between π→π* transitions localized on the naphthalene ring and transitions that involve charge transfer between the substituents and the aromatic system. Such calculations have been successfully applied to a variety of organic molecules to interpret their UV-Vis spectra arxiv.orgresearchgate.net.
Table 2: Illustrative TDDFT Calculation Results for an Aromatic Molecule (Note: This is a hypothetical table to illustrate the typical output of a TDDFT calculation.)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 3.54 | 350 | 0.12 |
| S0 → S2 | 4.13 | 300 | 0.45 |
| S0 → S3 | 4.96 | 250 | 0.89 |
Molecular Dynamics Simulations for Solvent Effects and Dynamics
While specific molecular dynamics (MD) simulations focused exclusively on this compound are not extensively documented in publicly available literature, the principles and insights from studies on analogous compounds, such as aromatic thiols and substituted naphthalenes, provide a robust framework for understanding its behavior in various solvent environments. MD simulations offer a computational lens to observe the intricate dance between a solute and its surrounding solvent molecules, revealing details about solvation structures, interaction energies, and the dynamics of the system at an atomic level.
Detailed research findings from analogous systems highlight several key areas of investigation. For instance, studies on aromatic thiols in solvents of varying polarity, such as methanol (B129727) and benzene (B151609), have demonstrated that polar solvents can stabilize charged intermediates and transition states, thereby influencing reaction pathways and kinetics. sfasu.edursc.org Similarly, MD simulations of naphthalene derivatives in aqueous and alcoholic solutions have elucidated the nature of solvation shells and the dynamics of solvent reorganization around the solute. rsc.org These studies often analyze parameters such as radial distribution functions, hydrogen bond lifetimes, and solvent-accessible surface areas to quantify the solvent's effect.
In the context of this compound, MD simulations would likely focus on several key aspects. The interaction of the thiol group with protic and aprotic solvents would be of particular interest, as the thiol hydrogen can act as a hydrogen bond donor, and the sulfur atom can act as a hydrogen bond acceptor. The methoxy group, with its oxygen atom, also contributes to the molecule's ability to form hydrogen bonds. The interplay between these two functional groups and their competitive or cooperative interactions with solvent molecules would be a central theme of such a computational study.
The following interactive data table summarizes hypothetical, yet representative, data that could be obtained from MD simulations of this compound in three different solvents: a non-polar solvent (cyclohexane), a polar aprotic solvent (dimethyl sulfoxide), and a polar protic solvent (methanol). The presented data is based on typical parameters analyzed in computational studies of similar aromatic compounds.
| Parameter | Cyclohexane | Dimethyl Sulfoxide (DMSO) | Methanol | Description |
|---|---|---|---|---|
| Average Solvation Energy (kcal/mol) | -5.2 | -12.8 | -14.5 | The average energy released upon solvating the molecule, indicating the strength of solute-solvent interactions. |
| S-H···Solvent H-bond Lifetime (ps) | N/A | 1.8 | 2.5 | The average duration of a hydrogen bond between the thiol hydrogen and a solvent molecule. |
| Methoxy O···Solvent H-bond Lifetime (ps) | N/A | 1.5 | 2.1 | The average duration of a hydrogen bond between the methoxy oxygen and a solvent molecule. |
| First Solvation Shell Radius (Å) | 5.8 | 4.9 | 4.7 | The distance from the solute's center of mass to the first peak of the solvent's radial distribution function. |
| Diffusion Coefficient (10-5 cm2/s) | 1.8 | 0.6 | 1.2 | A measure of how quickly the solute moves through the solvent. |
These hypothetical data illustrate how MD simulations can provide quantitative insights into the solvent's influence on this compound. For example, the more negative solvation energy in polar solvents like DMSO and methanol would suggest stronger interactions and greater solubility compared to a non-polar solvent like cyclohexane. The longer hydrogen bond lifetimes in methanol would indicate more stable hydrogen bonding networks, which could affect the reactivity of the thiol group. The smaller first solvation shell radius in polar solvents suggests a more tightly packed arrangement of solvent molecules around the solute. The diffusion coefficient would reflect the viscosity of the solvent and the strength of solute-solvent interactions, with stronger interactions leading to slower diffusion.
Ultimately, molecular dynamics simulations serve as a powerful computational microscope, enabling a detailed examination of the solvent effects and dynamics of molecules like this compound. While direct studies on this specific compound are awaited, the methodologies and insights from research on analogous molecules provide a clear roadmap for future computational investigations.
Applications of 6 Methoxy 2 Thionaphthol As a Versatile Synthetic Building Block
Synthesis of Sulfur-Containing Heterocycles
The nucleophilic nature of the thiol group in 6-methoxy-2-thionaphthol makes it a key reactant in the synthesis of various sulfur-containing heterocyclic compounds. These ring systems are prevalent in many pharmaceutically active molecules.
Thiazole Derivatives
Thiazole rings are a common feature in many biologically active compounds. eurekaselect.comresearchgate.net The Hantzsch thiazole synthesis is a classic and widely used method for the formation of this heterocyclic system. researchgate.netmdpi.comneliti.comrsc.orgresearchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea. mdpi.comneliti.com In a related synthetic strategy, this compound can be envisioned as a precursor to a thioamide-equivalent or can be used to generate a key intermediate for thiazole synthesis. For instance, a derivative of this compound, specifically 3-[1-(6-methoxy-2-naphthyl)ethyl]-5-mercapto-1,2,4-triazole, has been successfully utilized in the synthesis of novel thiazolo[3,2-b]-1,2,4-triazole-5(6H)-one derivatives. nih.gov This highlights the utility of the 6-methoxy-naphthalene scaffold in accessing complex, fused heterocyclic systems containing a thiazole moiety. The general approach involves the reaction of the mercapto group with a suitable electrophile to construct the thiazole ring.
A plausible synthetic route to thiazole derivatives using this compound could involve its conversion to a thioamide, followed by reaction with an α-haloketone. The reaction proceeds via nucleophilic attack of the sulfur on the α-carbon of the ketone, followed by cyclization and dehydration to form the aromatic thiazole ring.
Table 1: Hantzsch Thiazole Synthesis Reactants
| Reactant Type | Example | Role in Synthesis |
|---|---|---|
| Thioamide source | This compound derivative | Provides the S-C-N fragment |
Thiopyran Derivatives
Thiopyrans are six-membered sulfur-containing heterocycles that can be synthesized through various methods, most notably via [4+2] cycloaddition reactions, also known as Diels-Alder reactions. rsc.orgnih.govnih.gov In these reactions, a conjugated diene reacts with a dienophile to form a cyclic adduct. Thioaldehydes or thioketones, which can be generated in situ, are excellent dienophiles in hetero-Diels-Alder reactions for the synthesis of thiopyrans. d-nb.info
Table 2: Synthesis of Thiopyran Derivatives via [4+2] Cycloaddition
| Reaction Component | Example |
|---|---|
| Diene | 1,3-Butadiene |
| Dienophile (from precursor) | Thione derived from this compound |
Conjugate Additions (e.g., Sulfa-Michael Additions)
The sulfa-Michael addition, a type of conjugate addition reaction, is a powerful tool for the formation of carbon-sulfur bonds. researchgate.netsemanticscholar.org This reaction involves the addition of a thiol to an α,β-unsaturated carbonyl compound, such as an enone or enoate. researchgate.netorganic-chemistry.org The nucleophilic sulfur of the thiol attacks the β-carbon of the unsaturated system, leading to the formation of a β-thioether.
This compound, being a thiol, is an excellent candidate for sulfa-Michael additions. The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This thiolate then adds to the Michael acceptor. Organocatalysts, such as cinchona alkaloids, have also been employed to achieve highly enantioselective sulfa-Michael additions. nih.govmetu.edu.tr The reaction is generally high-yielding and proceeds under mild conditions. researchgate.netsemanticscholar.org
For example, the reaction of this compound with an α,β-unsaturated ketone like chalcone would yield a β-sulfanyl ketone. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
Table 3: Sulfa-Michael Addition of this compound
| Reactant 1 (Thiol) | Reactant 2 (Michael Acceptor) | Product |
|---|---|---|
| This compound | Chalcone (1,3-Diphenyl-2-propen-1-one) | 3-((6-Methoxynaphthalen-2-yl)thio)-1,3-diphenylpropan-1-one |
Formation of Advanced Organic Scaffolds
The reactivity of this compound extends beyond the synthesis of simple heterocycles and conjugate adducts. It serves as a key building block for the construction of more complex molecular architectures through various carbon-sulfur bond-forming reactions.
Carbon-Sulfur Bond Forming Reactions
The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, as sulfur-containing compounds are widespread in pharmaceuticals, agrochemicals, and materials science. rsc.org this compound readily participates in C-S bond formation through nucleophilic substitution reactions. For instance, it can react with alkyl halides or other electrophiles to form the corresponding thioethers.
Transition metal-catalyzed cross-coupling reactions also provide a powerful means to form C-S bonds. While not explicitly detailing the use of this compound, general methodologies for the coupling of thiols with aryl or vinyl halides are well-established and could be applied. researchgate.net Furthermore, radical-mediated reactions involving thiols can also lead to the formation of C-S bonds. researchgate.net The oxidation of thiols can also lead to the formation of disulfides, which are another important class of sulfur-containing compounds. nih.gov
Incorporation into Complex Molecular Architectures
The functional groups and reactivity of this compound allow for its incorporation into larger, more complex molecules, including potentially bioactive natural products or their analogs. nih.govmdpi.commdpi.com The naphthalene (B1677914) core provides a rigid, aromatic scaffold that can be further functionalized, while the thiol group serves as a handle for introducing sulfur-containing moieties or for linking to other molecular fragments.
For example, the thioether linkage formed from this compound can be a stable and integral part of a larger molecular framework. Its derivatives could be used in the synthesis of complex macrocycles or as fragments in the convergent synthesis of intricate target molecules. The presence of the methoxy (B1213986) group also offers a site for potential modification or for influencing the electronic properties of the molecule.
Synthesis of Thiocyanates from Thiols
The conversion of thiols into thiocyanates represents a significant transformation in organic synthesis, yielding versatile intermediates for the construction of more complex sulfur-containing molecules. Thiocyanates are valuable precursors for the synthesis of various compounds, including thiols, disulfides, thioethers, and thioesters. The direct S-cyanation of thiols, such as this compound, provides an efficient route to the corresponding thiocyanates. A variety of methods have been developed for this transformation, often involving metal catalysts or oxidative conditions to facilitate the formation of the C-S bond.
Several modern synthetic strategies allow for the efficient conversion of aryl thiols to aryl thiocyanates. These methods are generally applicable to a wide range of substrates, including functionalized aromatic and heteroaromatic thiols.
One common approach involves a one-pot, two-step S-H chlorination-cyanation procedure. In this method, the thiol is first treated with sulfuryl chloride (SO2Cl2) to form an intermediate arenesulfenyl chloride. This intermediate is then reacted in situ with a cyanide source, such as trimethylsilyl cyanide (TMSCN), to afford the desired aryl thiocyanate in high yield. chemrevlett.com A catalytic amount of a base like triethylamine (B128534) (Et3N) is often employed in the initial chlorination step. chemrevlett.com
Metal-catalyzed reactions also provide a powerful means of synthesizing aryl thiocyanates from thiols. For instance, copper-mediated aerobic oxidative cyanation has been shown to be effective. chemrevlett.com In this type of reaction, a copper salt, often in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA), catalyzes the reaction between the thiol and a cyanide source like copper(I) cyanide (CuCN) under an air atmosphere. chemrevlett.com
Another strategy employs a combination of sodium cyanide (NaCN) and an oxidizing agent like potassium persulfate (K2S2O8) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). chemrevlett.com This method is effective for a variety of aliphatic, benzylic, and aromatic thiols.
The following table summarizes various reagents and conditions used for the synthesis of aryl thiocyanates from their corresponding thiols, which are applicable to this compound.
| Reagent 1 | Reagent 2 | Catalyst/Ligand | Solvent | Temperature | Yield (%) |
| SO2Cl2 | TMSCN | Et3N | Dichloromethane | 0 °C to rt | High |
| CuCN | - | TMEDA | - | Room Temp | 24-94 |
| NaCN | K2S2O8 | DBU | Acetonitrile | - | Fair to High |
| NH4SCN | - | Rose Bengal | Acetonitrile | Room Temp | ~85 |
This table presents generalized conditions and yield ranges based on literature for various aryl thiols and may be adapted for this compound.
The choice of method for the thiocyanation of this compound would depend on factors such as the desired reaction conditions, functional group tolerance, and the availability of reagents. The electron-donating nature of the methoxy group on the naphthalene ring may influence the reactivity of the thiol, potentially favoring milder reaction conditions.
Potential in Advanced Materials Science Applications
Self-Assembled Monolayers (SAMs) on Metal Surfaces
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on the surface of a substrate. Alkanethiols are well-known for their ability to form robust SAMs on noble metal surfaces like gold. sigmaaldrich.com The sulfur-gold interaction is strong, leading to the formation of a stable, semi-covalent bond. sigmaaldrich.com Aromatic thiols, such as 6-Methoxy-2-thionaphthol, can also form SAMs, offering a way to modify surface properties by introducing the specific functionalities of the aromatic system.
The formation of SAMs using molecules like this compound on a gold surface is driven by the strong affinity of the sulfur headgroup for the gold substrate. diva-portal.org The molecules arrange themselves in a closely packed, ordered manner, with the naphthalene (B1677914) rings potentially orienting themselves to maximize intermolecular interactions, such as van der Waals forces. The methoxy (B1213986) group can influence the packing and electronic properties of the monolayer. The presence of functional groups within SAMs can significantly alter the surface chemistry, making them suitable for a range of applications, from preventing corrosion to their use in biosensing. sigmaaldrich.com
Interactive Table: Comparison of Precursors for Self-Assembled Monolayers
| Precursor Type | Headgroup | Backbone | Key Interactions | Stability |
|---|---|---|---|---|
| Alkanethiols | Thiol (-SH) | Alkane Chain | van der Waals | High |
| Aromatic Thiols | Thiol (-SH) | Aromatic Ring | π-π stacking, van der Waals | High |
| Disulfides | Disulfide (-S-S-) | Alkane/Aromatic | van der Waals, π-π stacking | High |
Integration into Electroactive Polymers and Biosensors
Electroactive polymers (EAPs) are materials that change their size or shape when stimulated by an electric field. mdpi.com They are of significant interest for applications in sensors, actuators, and artificial muscles. mdpi.com The incorporation of specific functional molecules can impart desired properties to these polymers. Integrating this compound into a polymer matrix could introduce electroactive properties due to the electron-rich methoxynaphthalene moiety.
In the context of biosensors, conducting polymers are particularly interesting due to their unique electrical properties that can be modulated by biological interactions. mdpi.com A biosensor based on an EAP containing this compound could function by detecting changes in the polymer's conductivity or capacitance upon interaction with a target analyte. The thiol group could be used to immobilize the polymer onto a gold electrode, while the methoxynaphthalene unit could participate in electrochemical signaling or provide a site for further functionalization with biorecognition elements. EAP-based biosensors are highly sensitive and can be used for the detection of a wide range of physiological signals and biomarkers. nih.gov
Ligands in Metal Nanoclusters and Quantum Dots
The thiol group of this compound makes it an excellent candidate as a ligand for stabilizing metal nanoclusters and quantum dots. Ligands play a crucial role in controlling the size, shape, and stability of these nanomaterials, as well as influencing their electronic and optical properties. mdpi.comnih.gov
Thiol-containing molecules are widely used to passivate the surface of gold nanoparticles (AuNPs) and quantum dots (QDs), preventing their aggregation and enhancing their stability in various environments. mdpi.comnih.gov The strong coordination of the thiol group to the metal surface provides a robust protective layer. nih.gov By using this compound as a stabilizing ligand, the resulting nanoparticles would be functionalized with the methoxynaphthalene group. This surface functionality can be used to tune the solubility of the nanoparticles or to provide a reactive handle for further chemical modifications, such as the attachment of biomolecules. nih.gov The choice of ligand is critical for rendering QDs water-soluble and biocompatible for biological applications. nih.gov
The electronic properties of metal nanoclusters are highly dependent on the nature of the protecting ligands. nih.govnih.gov The ligands can withdraw or donate electron density to the metal core, thereby modifying its electronic structure and, consequently, its optical and catalytic properties. mdpi.comnih.gov The methoxy group on the naphthalene ring of this compound is an electron-donating group, which could increase the electron density on the metal nanocluster. This modulation of the electronic properties can influence the catalytic activity of the nanoclusters. For instance, the catalytic performance of gold nanoparticles in oxidation reactions can be tailored by modifying the electronic environment of the gold atoms through the choice of ligands. rsc.org
The size and shape of nanoparticles also significantly affect their catalytic properties. google.com The steric bulk of the this compound ligand could be used to control the size of the nanoparticles during their synthesis. Smaller gold nanoparticles have been shown to exhibit enhanced catalytic activity and selectivity in certain reactions. rsc.org Therefore, by carefully selecting ligands like this compound, it is possible to fine-tune both the electronic and steric environment of metal nanoclusters to optimize their performance in catalytic applications.
Interactive Table: Properties of Nanoparticles with Different Ligands
| Ligand Type | Nanoparticle Stability | Electronic Effect | Catalytic Activity |
|---|---|---|---|
| Alkanethiols | High | Weakly electron-donating | Moderate |
| Aromatic Thiols (electron-donating groups) | High | Strongly electron-donating | Potentially Enhanced |
| Aromatic Thiols (electron-withdrawing groups) | High | Electron-withdrawing | Potentially Modified |
Catalytic Applications of 6 Methoxy 2 Thionaphthol Derivatives
Organocatalysis in Asymmetric Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. The development of novel chiral organocatalysts is crucial for expanding the scope of enantioselective transformations.
Chiral Thiol-Based Catalysts
Thiols and their derivatives have emerged as powerful catalysts and co-catalysts in a variety of organic reactions. The nucleophilic nature of the thiol group, combined with its ability to engage in hydrogen bonding, makes it a versatile functional handle for catalyst design. By introducing chirality into the 6-methoxy-2-thionaphthol scaffold, it is conceivable to develop a new class of chiral thiol-based organocatalysts.
For instance, the attachment of a chiral auxiliary to the naphthyl ring or the methoxy (B1213986) group could create a stereochemically defined environment around the catalytically active thiol group. Such catalysts could potentially be employed in reactions like Michael additions, aldol reactions, and Mannich reactions, where the thiol can act as a nucleophile or a proton shuttle.
Table 1: Hypothetical Chiral Thiol-Based Catalysts Derived from this compound and Their Potential Applications
| Catalyst Structure (Hypothetical) | Potential Chiral Auxiliary | Target Enantioselective Reaction |
| Chiral amine-functionalized this compound | (R)- or (S)-1-phenylethylamine | Asymmetric Michael Addition |
| BINOL-derived this compound | (R)- or (S)-BINOL | Enantioselective Protonation |
| Proline-appended this compound | L- or D-Proline | Asymmetric Aldol Reaction |
Enantioselective Transformations
The success of a chiral organocatalyst is measured by its ability to induce high levels of enantioselectivity in a given transformation. For derivatives of this compound, the interplay between the steric bulk of the chiral auxiliary and the electronic properties of the methoxy and thiol groups would be critical in dictating the stereochemical outcome of a reaction.
Detailed mechanistic studies, likely involving computational modeling and kinetic analysis, would be necessary to understand the transition states and intermediates that lead to enantiomeric excess. The modular nature of the this compound scaffold would allow for systematic fine-tuning of the catalyst structure to optimize for both reactivity and selectivity in a range of enantioselective transformations.
Transition Metal-Mediated Catalysis
The sulfur atom in this compound makes it an excellent candidate for use as a ligand in transition metal catalysis. Thiolate ligands are known to form strong bonds with a variety of metals and can play a crucial role in stabilizing catalytic intermediates and influencing the reactivity of the metal center.
Ligand Design for Metal Complexes
By modifying the this compound backbone, a diverse array of mono- and bidentate ligands could be synthesized. For example, the introduction of phosphine, amine, or oxazoline groups elsewhere on the naphthyl ring could lead to the formation of chiral pincer or bidentate ligands. These ligands could then be coordinated to transition metals such as palladium, rhodium, iridium, or copper.
The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, could be modulated by altering the substituents on the naphthyl ring. The methoxy group, being an electron-donating group, would influence the electron density at the metal center, which in turn can affect its catalytic performance.
Table 2: Potential Transition Metal Complexes with this compound-Based Ligands and Their Catalytic Applications
| Ligand Type (Hypothetical) | Metal Center | Potential Catalytic Application |
| Chiral Phosphine-Thiolate | Palladium(II) | Asymmetric Allylic Alkylation |
| Chiral Amine-Thiolate | Rhodium(I) | Asymmetric Hydroformylation |
| Chiral Oxazoline-Thiolate | Copper(I) | Asymmetric Conjugate Addition |
Mechanistic Role in Catalytic Cycles
In a catalytic cycle, a this compound-based ligand could play several roles. The thiol group could act as a hemilabile ligand, reversibly binding to the metal center to open up a coordination site for substrate binding. The chirality of the ligand would be responsible for creating a chiral pocket around the metal, thereby directing the approach of the substrate and leading to the formation of one enantiomer in excess.
Furthermore, the naphthyl backbone would provide steric bulk, which can also influence the selectivity of the reaction. Mechanistic investigations, including the isolation and characterization of catalytic intermediates, would be essential to elucidate the precise role of the ligand in the catalytic cycle and to guide the design of more efficient and selective catalysts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Methoxy-2-thionaphthol, and how can reaction conditions be optimized for reproducibility?
- Methodology : Start with naphthol derivatives (e.g., 6-Methoxy-2-naphthol) as precursors . Introduce thiol groups via nucleophilic substitution or catalytic thiolation. Monitor reaction progress using thin-layer chromatography (TLC) and optimize parameters (temperature, solvent polarity, catalyst loading). For reproducibility, document exact molar ratios and purification steps (e.g., recrystallization in ethanol/water mixtures) .
Q. How can researchers ensure purity and characterize this compound post-synthesis?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity. Confirm structure via -NMR (aromatic protons at δ 7.2–8.1 ppm, methoxy at δ 3.9 ppm) and mass spectrometry (expected molecular ion [M+H]+ at m/z 206). Cross-reference with published spectral data for similar naphthol derivatives .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for synthesis steps to avoid inhalation. In case of skin contact, rinse immediately with water for 15 minutes. Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can conflicting data on the stability of this compound under varying pH conditions be resolved?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 40°C for 30 days. Analyze degradation products via LC-MS and compare with control samples. Use Arrhenius modeling to predict shelf-life under standard conditions .
Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Perform density functional theory (DFT) calculations to map electron density on sulfur and methoxy groups. Compare with experimental results (e.g., Suzuki coupling yields) to validate predictions. Software like Gaussian or ORCA can model transition states and activation energies .
Q. How can researchers design experiments to elucidate the compound’s mechanism in catalytic applications?
- Methodology : Use isotopic labeling (e.g., ) to track sulfur participation in catalytic cycles. Combine kinetic studies (variable-temperature NMR) with spectroscopic techniques (EPR for radical intermediates). Compare with analogous compounds (e.g., 6-Methoxy-1-naphthol) to isolate electronic effects .
Q. What strategies address discrepancies in reported cytotoxicity profiles of this compound derivatives?
- Methodology : Re-evaluate assays using standardized cell lines (e.g., HEK293, HepG2) and control compounds. Test batch-to-batch variability by synthesizing three independent lots. Use meta-analysis to identify confounding variables (e.g., solvent residues in prior studies) .
Key Considerations for Experimental Design
- Contradiction Analysis : When conflicting data arise (e.g., stability or toxicity), replicate experiments using identical reagents and equipment. Publish negative results to aid peer review .
- Advanced Characterization : Pair experimental data (X-ray crystallography ) with computational models to resolve structural ambiguities.
- Ethical Compliance : Follow institutional guidelines for waste disposal, particularly for sulfur-containing byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
